5-Amino-2-formylisonicotinic acid

Description

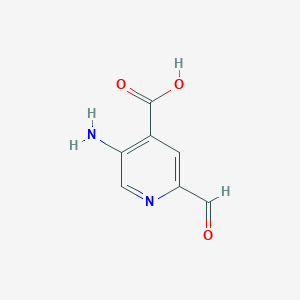

5-Amino-2-formylisonicotinic acid (systematic name: 5-amino-2-formyl-4-pyridinecarboxylic acid) is a pyridine derivative featuring both amino (–NH₂) and formyl (–CHO) substituents on a nicotinic acid backbone. The amino group enhances nucleophilic reactivity, while the formyl group provides a site for further derivatization, such as Schiff base formation or metal coordination .

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

5-amino-2-formylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-9-4(3-10)1-5(6)7(11)12/h1-3H,8H2,(H,11,12) |

InChI Key |

CYQLNEBBMFGAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1C(=O)O)N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-formylisonicotinic acid typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the amino and formyl groups. One common method is the amination of 2-formylisonicotinic acid using ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-formylisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 5-Amino-2-carboxyisonicotinic acid.

Reduction: 5-Amino-2-hydroxyisonicotinic acid.

Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

5-Amino-2-formylisonicotinic acid, a derivative of isonicotinic acid, has a pyridine ring with an amino group at the 5-position and a formyl group at the 2-position, giving it unique chemical properties for use in various chemical and biological applications.

Scientific Research Applications

This compound is explored for applications in medicinal chemistry and organic synthesis due to its reactivity and ability to form derivatives. Research suggests it has potential antimicrobial and anticancer properties and can interact with specific biological targets, such as enzymes or receptors, suggesting it may inhibit certain cellular processes, contributing to its therapeutic effects. Its derivatives are also being explored for drug development, especially for targeting diseases associated with bacterial infections and cancer cell proliferation.

Ugi-5C-4CRs in Macrocycle Synthesis

α-Amino acids, like this compound, can be used as synthons in the Ugi-5-center-4-component reaction (U-5C-4CR) . Ugi reactions involving α-amino acids have been used to synthesize macrocycles, which are important in medicinal chemistry . For example, environment-sensitive probes have been synthesized using Ugi reactions to obtain peptide macrocycles with fluorescent tags . These fluorophore macrocyclic peptides have increased mitochondria-localization compared to their linear counterparts and can be used as irreversible probes of enzyme activity .

In one study, unprotected α-amino acids were used as a source of stable alkyl/acyl radicals under metal-free conditions to yield aldehydes .

T-type Ca2+ Channel Blockers

Ugi-5C-4CR products have been tested as T-type Ca2+ channel blockers . T-type Ca2+ channels are involved in contraction, secretion, neurotransmitter release, and gene expression, and blockers are crucial for treating epilepsy and neuropathic pain .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of 5-Amino-2-formylisonicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Reactivity and Stability

- Amino vs. Formyl Reactivity: 5-Aminonicotinic acid primarily participates in acid-base reactions and metal coordination via its –NH₂ and –COOH groups . In contrast, the formyl group in this compound introduces electrophilic character, enabling condensation reactions (e.g., with amines to form imines) absent in simpler amino-nicotinic acids.

- Thermal Stability: 2-Aminonicotinic acid exhibits exceptional thermal stability (mp 295–297°C), whereas formyl-substituted analogs like 5-(2-formylphenyl)-2-hydroxyisonicotinic acid are more sensitive to heat due to labile aldehyde groups .

Commercial Availability and Specifications

- 5-Aminonicotinic acid is available in multi-kilogram batches (Georganics) for research and production .

- 2-Aminonicotinic acid is sold by Kanto Chemical at ¥5,000/5g, with strict storage guidelines (dry, inert atmosphere) .

- 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid is listed by Global Chemical Supplier with a purity ≥95% (HPLC) and typical specifications for pharmaceutical intermediates .

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-formylisonicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves formylation of 5-aminoisonicotinic acid derivatives. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is a common method for introducing formyl groups to aromatic amines. Reaction optimization should focus on temperature control (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical. Yield discrepancies often arise from incomplete protection of the amino group; using Boc-protected intermediates may improve reproducibility .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Monitor UV absorbance at 254 nm for the formyl group .

- NMR : Confirm the formyl proton resonance at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbon at δ 190–200 ppm (¹³C NMR). Compare with literature data for analogous pyridinecarboxylic acids .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 179.1 (calculated for C₇H₆N₂O₃).

Table 1 : Key Physicochemical Properties (Extrapolated from Analogues)

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₃ | |

| Expected Melting Point | 280–285°C (decomposes) | |

| Solubility | DMSO, DMF (sparingly in H₂O) |

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Hydrolytic Stability : Test in pH 1.2 (HCl), 7.4 (PBS), and 9.0 (borate buffer) to assess formyl group susceptibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., formyl carbon).

- Calculate Fukui indices to predict regioselectivity in reactions with amines or hydrazines.

Validate predictions experimentally by synthesizing Schiff base derivatives and analyzing outcomes via XRD or 2D NMR (e.g., NOESY for spatial proximity) .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or polymorphism. Address this by:

- Variable Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) between –50°C and 25°C .

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .

- IR Spectroscopy : Identify carbonyl stretching frequencies (1680–1720 cm⁻¹) to distinguish between tautomeric forms .

Q. What strategies optimize the compound’s application in metal-organic framework (MOF) synthesis?

- Methodological Answer : Leverage the formyl and carboxylic acid groups as coordination sites:

- Screen metal ions (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF, 120°C).

- Use BET surface area analysis and PXRD to assess framework porosity and crystallinity.

- Pair with DFT to model ligand-metal binding energies and predict structural stability .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Answer :

- Feasible : Prioritize reactions with commercially available precursors (e.g., 5-aminoisonicotinic acid derivatives ).

- Novel : Explore understudied applications (e.g., as a linker in bioimaging probes).

- Ethical : Follow OSHA guidelines for handling corrosive reagents (POCl₃, DMF) .

- Relevant : Align with trends in heterocyclic chemistry or drug discovery (e.g., kinase inhibitor scaffolds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.